Methyl 2-methylquinoline-3-carboxylate
Overview
Description
Methyl 2-methylquinoline-3-carboxylate is a quinoline derivative, a class of compounds known for their diverse applications in medicinal, synthetic organic, and industrial chemistry. Quinolines are nitrogen-based heterocyclic aromatic compounds, and their derivatives have been extensively studied for their biological and pharmacological activities .
Mechanism of Action
Target of Action
Methyl 2-methylquinoline-3-carboxylate is a derivative of quinoline, a heterocyclic compound that has been widely studied for its versatile applications in the fields of industrial and synthetic organic chemistry
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, including binding to enzymes or receptors, disrupting cell membranes, or interfering with dna synthesis .
Biochemical Pathways
Quinoline derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Quinoline derivatives are known to have a variety of biological and pharmaceutical activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Action Environment
The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including methyl 2-methylquinoline-3-carboxylate, can be achieved through various methods. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method is the Doebner-Miller reaction, which uses aniline and acrolein in the presence of a strong acid .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts like molecular iodine or nano ZnO are preferred . These methods not only enhance the efficiency of the reaction but also reduce the use of hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .
Scientific Research Applications
Methyl 2-methylquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Comparison with Similar Compounds
2-Methylquinoline: Another quinoline derivative with similar chemical properties.
3-Methylquinoline: Known for its use in the synthesis of complex organic molecules.
Quinolinyl-pyrazoles: These compounds have shown significant pharmacological activities.
Uniqueness: Methyl 2-methylquinoline-3-carboxylate stands out due to its specific functional groups, which confer unique reactivity and biological activity. Its ester group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Biological Activity
Methyl 2-methylquinoline-3-carboxylate is a derivative of quinoline, a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Overview of Quinoline Derivatives
Quinoline and its derivatives have been extensively studied for their pharmaceutical applications , particularly due to their antimicrobial , anti-inflammatory , and anticancer properties. This compound is notable for its unique structure, which allows it to interact with various biological targets.
Target Interactions
This compound interacts with biological systems through several mechanisms:
- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : The compound may bind to specific receptors, influencing signal transduction pathways.
- DNA Interaction : Quinoline derivatives are known to intercalate into DNA, disrupting replication and transcription processes.
Biochemical Pathways
The compound affects various biochemical pathways, including:
- Cell Cycle Regulation : By interfering with enzymes that regulate the cell cycle, it can induce apoptosis in cancer cells.
- Inflammatory Response Modulation : It may reduce the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against various pathogens. A study indicated that it exhibits potent effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Effects
Research has shown that this compound possesses anticancer properties. In vitro studies on cancer cell lines revealed that it induces apoptosis and inhibits cell proliferation. The compound's effectiveness was linked to its ability to modulate signaling pathways associated with cancer progression .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an alternative antimicrobial agent .
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Case Study 2: Anticancer Activity
In a study assessing the anticancer activity against breast cancer cell lines (MCF-7), this compound exhibited an IC50 value of 15 µM, indicating significant cytotoxicity. The mechanism was attributed to the induction of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
Properties
IUPAC Name |
methyl 2-methylquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-10(12(14)15-2)7-9-5-3-4-6-11(9)13-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWCSYLGYDUKMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464359 | |
Record name | Methyl 2-methylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30160-03-3 | |
Record name | Methyl 2-methylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.